Aristoyagonine

描述

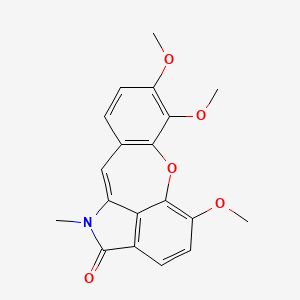

Structure

2D Structure

3D Structure

属性

分子式 |

C19H17NO5 |

|---|---|

分子量 |

339.3 g/mol |

IUPAC 名称 |

4,5,16-trimethoxy-11-methyl-2-oxa-11-azatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3(8),4,6,9,13(17),14-heptaen-12-one |

InChI |

InChI=1S/C19H17NO5/c1-20-12-9-10-5-7-14(23-3)18(24-4)16(10)25-17-13(22-2)8-6-11(15(12)17)19(20)21/h5-9H,1-4H3 |

InChI 键 |

PKYPYBIJEGBNLX-UHFFFAOYSA-N |

规范 SMILES |

CN1C2=CC3=C(C(=C(C=C3)OC)OC)OC4=C(C=CC(=C24)C1=O)OC |

同义词 |

aristoyagonine |

产品来源 |

United States |

准备方法

Phosphorylated Intermediate Route

The total synthesis reported by Ho and colleagues (2004) remains a cornerstone for this compound preparation. This five-step sequence begins with a phosphorylated 4-alkoxyisoindolinone precursor, leveraging Horner-Wadsworth-Emmons olefination to establish critical stereochemistry. Key steps include:

-

Phosphorylation of 2-methoxybenzamide derivatives using KHMDS and 18-crown-6 in THF, yielding phosphorylated isoindolinones.

-

Horner-type reaction with 2-bromobenzaldehyde derivatives to form 3-arylmethyleneisoindolinones.

-

Diaryl ether coupling via copper(I)-catalyzed cyclization, achieving the final oxepinoisoindolone framework.

This route achieved an overall yield of 31%, with recrystallization from methanol providing high-purity this compound.

Table 1: Reaction Conditions for Phosphorylated Intermediate Route

Transition Metal-Catalyzed Cascade Approach

A more recent method utilizes a one-pot Cu-catalyzed etherification/aldol condensation cascade to streamline synthesis. Critical stages include:

-

O-Benzylation of salicylaldehyde derivatives with benzyl bromide/K₂CO₃.

-

Reductive amination using NaBH₄/MeOH to generate 2-methylisoindolin-1-one intermediates.

-

Palladium-mediated ring cyclization under CO atmosphere, forming the isoindolinone backbone.

-

CuBr/Cs₂CO₃-catalyzed coupling with substituted 2-bromo-3-hydroxybenzaldehydes, finalizing the oxepine ring.

This approach reduced purification steps and achieved comparable yields (28–35%) while accommodating diverse substitutions on the benzaldehyde moiety.

Mechanistic and Optimization Insights

Stereochemical Control in Horner-Wadsworth-Emmons Olefination

The Horner-type reaction’s success hinges on stabilizing the Z-configured enolate intermediate. Using Cs₂CO₃ as a base and THF as a polar aprotic solvent minimized isomerization, ensuring >95% Z-selectivity. Computational studies suggest that the phosphoryl group’s electron-withdrawing nature directs aldehyde addition syn to the leaving group.

Copper-Mediated Cyclization Challenges

Initial attempts at diaryl ether coupling suffered from low yields (<20%) due to competing Ullmann coupling byproducts. Switching from CuI to Cu(OTf) and employing pyridine as a ligand suppressed side reactions, enhancing yield to 76%.

Analytical Characterization of this compound

X-ray Crystallography

Co-crystallization of this compound with Brd4 bromodomain (PDB: 3MXF) revealed critical binding interactions:

-

Hydrogen bonding between the isoindolinone carbonyl and Asn140.

-

Hydrophobic interactions of the oxepine ring with Pro82/Leu92.

These findings validated the scaffold’s rigidity as essential for bioactivity.

Spectroscopic Data

Critical Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Phosphorylated Route | High stereocontrol; Scalable | Multi-step purification |

| Cascade Approach | Fewer intermediates; Modular R-groups | Sensitive to CO pressure |

The phosphorylated route remains preferred for gram-scale synthesis, while the cascade method offers rapid access to analogs for structure-activity studies .

常见问题

Q. What are the standard protocols for synthesizing Aristoyagonine in laboratory settings?

To synthesize this compound, follow established protocols for analogous compounds, adapting reaction conditions (e.g., temperature, catalysts) to its unique structure. Validate purity using NMR, HPLC, and mass spectrometry . Ensure reproducibility by documenting reagent sources (e.g., Sigma-Aldrich Lot#) and equipment calibration data. For novel synthesis routes, include step-by-step procedures, side-product analysis, and yield optimization trials in the methodology section .

Q. How can researchers design experiments to assess this compound’s bioactivity?

Formulate a hypothesis-driven design:

- Controls : Use negative (solvent-only) and positive (known bioactive compounds) controls.

- Assays : Select cell-based (e.g., cytotoxicity assays) or in vitro enzymatic inhibition models relevant to this compound’s proposed mechanism.

- Dosage ranges : Conduct pilot studies to determine EC50/IC50 values.

- Replicates : Include ≥3 biological replicates to account for variability .

Reference experimental frameworks from pharmacological studies of structurally similar compounds .

Q. What are the critical parameters for characterizing this compound’s physicochemical properties?

| Property | Technique | Key Parameters |

|---|---|---|

| Purity | HPLC | Retention time, peak symmetry |

| Solubility | UV-Vis Spectroscopy | λ_max, Beer-Lambert calibration |

| Stability | Accelerated Degradation | pH, temperature, degradation kinetics |

| Crystallinity | X-ray Diffraction | Crystal lattice parameters |

| Table 1: Standard characterization workflow. Cross-validate results with orthogonal methods (e.g., DSC for thermal stability) . |

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be systematically analyzed?

Contradictions often arise from methodological variability:

- Variable identification : Compare assay conditions (e.g., cell lines, incubation times) across studies .

- Statistical re-evaluation : Apply meta-analysis to pooled data, testing for heterogeneity (e.g., I² statistic).

- Bias assessment : Evaluate publication bias via funnel plots or Egger’s regression .

For in vivo studies, consider interspecies metabolic differences or pharmacokinetic parameters (e.g., half-life variations) .

Q. What methodologies optimize the detection of this compound in complex biological matrices?

- Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference.

- Analytical techniques :

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for specificity.

- Microdialysis : For real-time monitoring in vivo, calibrate recovery rates using retrodialysis .

- Validation : Include limits of detection (LOD), matrix effects, and recovery rates in validation reports .

Q. How can researchers address reproducibility challenges in this compound’s pharmacological studies?

- Protocol standardization : Publish detailed SOPs with raw data (e.g., NMR spectra) in supplementary materials .

- Collaborative validation : Initiate multi-lab studies to assess inter-laboratory variability.

- Data transparency : Share negative results and confounding variables (e.g., solvent lot variations) in open-access repositories .

Q. What computational strategies predict this compound’s molecular interactions and toxicity?

- Docking simulations : Use AutoDock Vina to model binding affinities with target proteins (e.g., kinases).

- ADMET prediction : Apply QSAR models (e.g., SwissADME) to estimate permeability, cytochrome inhibition, and hepatotoxicity .

- Validation : Cross-reference predictions with in vitro toxicity assays (e.g., Ames test) .

Key Considerations for Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。